Cerebroside D
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Overview
Description
Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .
Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .
Chemical Reactions Analysis
Types of Reactions: Cerebroside D undergoes various chemical reactions, including:
Oxidation: Cerebrosides can be oxidized to form sulfatides, which are sulfated derivatives of cerebrosides.
Common Reagents and Conditions:
Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.
Major Products Formed:
Oxidation: Sulfatides
Hydrolysis: Ceramide and a sugar residue (glucose or galactose)
Scientific Research Applications
Mechanism of Action
Cerebroside D exerts its effects through multiple molecular targets and pathways:
Immune Modulation: this compound inhibits the proliferation of activated T cells and induces apoptosis through the cleavage of caspase-3, caspase-9, caspase-12, and poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: By reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-1 beta, and increasing the levels of anti-inflammatory cytokine interleukin-10, this compound helps in mitigating inflammation.
Comparison with Similar Compounds
Cerebroside D is part of the broader family of cerebrosides, which includes:
Glucocerebrosides: These are found in various tissues, including the brain, and are involved in maintaining cell membrane integrity and signal transduction.
Galactocerebrosides: Predominantly found in the myelin sheath of neurons, they play a vital role in neurodevelopment and function.
Uniqueness of this compound:
Properties
Molecular Formula |
C43H81NO9 |
---|---|
Molecular Weight |
756.1 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide |
InChI |
InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI Key |
RIZIAUKTHDLMQX-NSWGQNMASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O |
Origin of Product |
United States |
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